

# SDZ 224-015: A Technical Overview of an Investigational Caspase-1 Inhibitor

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Compound of Interest		
Compound Name:	SDZ 224-015	
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### **Abstract**

SDZ 224-015 is an orally active, investigational inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Structurally classified as a tetrapeptide acyloxy ketone, it functions as a prodrug, undergoing in vivo esterase cleavage to reveal its active, carboxylic acid-containing metabolite.[3] While specific enzyme inhibition constants against Caspase-1 are not publicly documented, SDZ 224-015 has demonstrated potent anti-inflammatory and analgesic effects in preclinical models, suggesting effective target engagement in a physiological setting.[2] It has also been identified as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), an off-target activity that has renewed interest in its chemical scaffold.[3][4] This document provides a comprehensive technical guide on SDZ 224-015, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.

# Introduction to Caspase-1 and the Inflammasome Pathway

Caspase-1 is a pivotal cysteine protease that plays a central role in the innate immune response.[5] It functions as the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and sterile danger signals.[5] Upon activation, the inflammasome recruits and activates pro-caspase-1 through proximity-induced autoproteolysis.



[5] Active Caspase-1 then cleaves the precursors of the pro-inflammatory cytokines interleukin- $1\beta$  (pro-IL- $1\beta$ ) and interleukin-18 (pro-IL-18) into their mature, secreted forms.[5] These cytokines are potent mediators of inflammation and fever. Caspase-1 also cleaves Gasdermin D, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[5] Given its critical role in initiating and propagating inflammation, Caspase-1 is a key therapeutic target for a range of inflammatory diseases.

## SDZ 224-015: Mechanism of Action

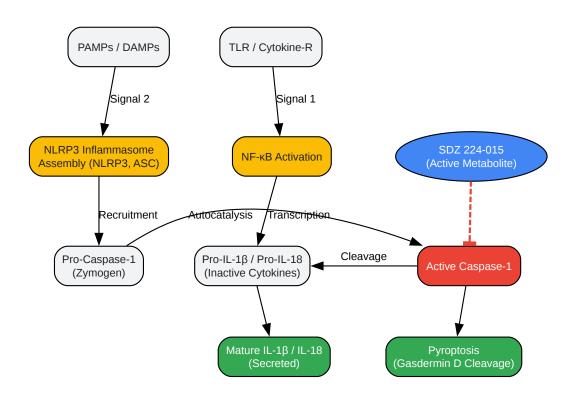
**SDZ 224-015** is designed as a cell-permeable prodrug. Its ester group masks a carboxylic acid, facilitating absorption and distribution. In vivo, endogenous esterases hydrolyze this ester, unmasking the active metabolite which is presumed to target the Caspase-1 active site.[3] The acyloxy ketone warhead is a common feature in this class of protease inhibitors, designed to interact with the catalytic cysteine residue (Cys285) in the enzyme's active site.[6] While the precise nature of the interaction with Caspase-1 (reversible or irreversible) is not definitively stated in available literature, related compounds have been designed as covalent inhibitors.[7]

The general mechanism of Caspase-1 inhibition by tetrapeptide inhibitors involves the peptide backbone (mimicking the natural substrate recognition sequence, typically YVAD) guiding the inhibitor to the active site. The electrophilic ketone "warhead" then forms a covalent adduct with the catalytic cysteine, inactivating the enzyme.

# **Signaling Pathway Diagram: Inflammasome Activation**

The following diagram illustrates the canonical NLRP3 inflammasome pathway and the putative point of inhibition by the active metabolite of **SDZ 224-015**.





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Caption: Canonical NLRP3 inflammasome pathway showing Caspase-1 activation and inhibition.

## **Quantitative Data**

While **SDZ 224-015** is primarily known as a Caspase-1 inhibitor, specific quantitative data regarding its potency (e.g., IC<sub>50</sub>, K<sub>i</sub>) against this target are not available in peer-reviewed



literature, likely due to the compound's discontinued development.[8] However, data from preclinical in vivo studies and in vitro off-target activity are available.

Parameter	Value	Assay / Model	Notes	Reference
Oral ED50	~25 μg/kg	Carrageenan- Induced Paw Edema (Rat)	Demonstrates potent in vivo anti-inflammatory activity.	[2]
Oral ED50	~11 µg/kg	LPS-Induced Pyrexia (Rat)	Demonstrates anti-pyretic effects.	[4]
Oral ED₅o	~4 μg/kg	IL-1β-Induced Pyrexia (Rat)	Suggests direct downstream inhibition of IL-1β pathway.	[4]
Analgesic Activity	Significant at 1 mg/kg, p.o.	Randall-Selitto Yeast-Inflamed Paw Pressure Test (Rat)	Shows efficacy in a model of inflammatory pain.	[1][9]
IC₅₀ (Off-Target)	30 nM	SARS-CoV-2 Mpro Inhibition Assay	Potent irreversible inhibition of the viral main protease.	[3][4]
Inhibition (Active Form)	~50% at 100 μM	SARS-CoV-2 Mpro Inhibition Assay	The active carboxylic acid metabolite shows limited Mpro activity.	[3]

# **Experimental Protocols**



The following sections detail representative methodologies for evaluating the anti-inflammatory, analgesic, and enzyme-inhibitory properties of a compound like **SDZ 224-015**.

## In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the direct inhibitory activity of a compound on recombinant Caspase-1.

Principle: The assay measures the cleavage of a specific fluorogenic substrate, Ac-YVAD-AFC. Upon cleavage by active Caspase-1, the fluorophore 7-amino-4-trifluoromethyl coumarin (AFC) is released, which produces a quantifiable fluorescent signal (Ex/Em = 400/505 nm).[1] The reduction in signal in the presence of an inhibitor corresponds to its inhibitory potency.

#### Materials:

- Recombinant human Caspase-1
- Assay Buffer (e.g., containing HEPES, DTT, CHAPS, EDTA)
- Caspase-1 Substrate: Ac-YVAD-AFC
- Test Compound (SDZ 224-015 active metabolite)
- · 96-well black microtiter plates
- Fluorescence microplate reader

#### Procedure:

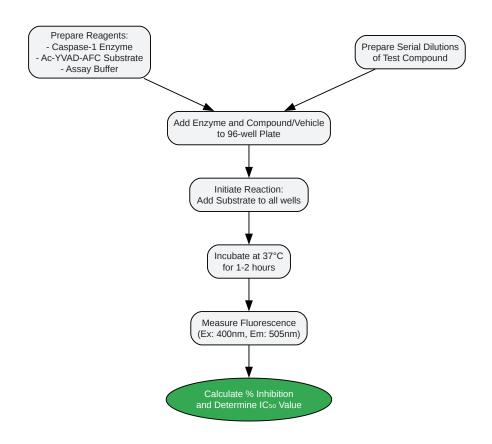
- Reagent Preparation: Prepare a 2X Reaction Buffer containing DTT. Dilute the Caspase-1 enzyme and the Ac-YVAD-AFC substrate in Assay Buffer to their final desired concentrations.
- Compound Dilution: Perform serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer to achieve the final test concentrations.
- Assay Plate Setup: To each well of a 96-well plate, add 50 μL of cell lysate or purified enzyme. Add 5 μL of the diluted test compound or vehicle control.



- Reaction Initiation: Add 50 μL of 2X Reaction Buffer to each well. Initiate the enzymatic reaction by adding 5 μL of the 1mM YVAD-AFC substrate (final concentration 50 μM).
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1]
- Data Analysis: Subtract the background fluorescence (wells with buffer and substrate only). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

**Workflow Diagram: In Vitro Caspase-1 Assay** 





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Caption: Workflow for a fluorometric Caspase-1 inhibition assay.

## In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of a test compound.[10]

## Foundational & Exploratory





Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), which is quantifiable.[4] The ability of a systemically administered compound to reduce this swelling indicates its anti-inflammatory potential.

#### Materials:

- Male Wistar rats (or similar rodent model)
- 1% λ-carrageenan solution in sterile saline
- Test Compound (SDZ 224-015) formulated for oral administration
- Vehicle control
- Plethysmometer or calipers
- · Oral gavage needles

#### Procedure:

- Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
- Dosing: Animals are fasted overnight and then dosed orally (p.o.) with the test compound (e.g., 0.3-300 μg/kg for SDZ 224-015) or vehicle.[2] A positive control group (e.g., indomethacin) is typically included.
- Inflammation Induction: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw of each rat.[5]
- Edema Measurement: The paw volume (or thickness) is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.[10]
- Data Analysis: The degree of edema is calculated as the increase in paw volume (Vt V₀).
  The percentage of inhibition of edema for the treated groups is calculated relative to the vehicle control group. The ED₅₀ (the dose causing 50% inhibition) can be determined from the dose-response data.



### In Vivo Randall-Selitto Paw Pressure Test

This model assesses inflammatory pain (mechanical hyperalgesia) by measuring the pain threshold in an inflamed paw.[6]

Principle: Inflammation is induced in a rodent's paw (e.g., with Brewer's yeast). A device then applies a linearly increasing mechanical force to the paw. The force at which the animal withdraws its paw is considered the nociceptive threshold. Analgesic compounds increase this threshold.

#### Materials:

- Male Wistar rats
- Brewer's yeast suspension
- Paw pressure analgesia meter (e.g., Randall-Selitto apparatus)
- Test Compound (SDZ 224-015) formulated for oral administration
- Vehicle control

#### Procedure:

- Inflammation Induction: An intraplantar injection of Brewer's yeast is administered to the right hind paw to induce inflammation and hyperalgesia.
- Dosing: Several hours after yeast injection, animals are treated orally with the test compound (e.g., 0.2-5 mg/kg for **SDZ 224-015**) or vehicle.[9]
- Threshold Measurement: At a set time post-dosing (e.g., 1 hour), the nociceptive threshold is measured. The animal is gently restrained, and the tip of the analgesia meter is applied to the dorsal surface of the inflamed paw.
- Force Application: A constantly increasing pressure is applied. The force (in grams) at which the rat vocalizes or withdraws its paw is recorded. A cut-off pressure is pre-determined to prevent tissue damage.[6]



 Data Analysis: The mean withdrawal thresholds for the treated groups are compared to the vehicle control group. A statistically significant increase in the pressure threshold indicates an analysesic effect.

## **Summary and Conclusion**

**SDZ 224-015** is a potent, orally bioavailable prodrug inhibitor of Caspase-1 that demonstrated significant efficacy in preclinical models of inflammation and pain. Its development was discontinued for reasons not publicly disclosed.[8] Despite the lack of specific Caspase-1 inhibition data, its performance in vivo suggests that its active metabolite effectively engages the target to block the downstream effects of IL-1β and IL-18. The compound's recent identification as a potent inhibitor of the SARS-CoV-2 main protease highlights the potential for its chemical scaffold in other therapeutic areas. This guide provides a foundational understanding of **SDZ 224-015** for researchers interested in Caspase-1 inhibition, inflammatory pathways, or the application of acyloxy ketone-based protease inhibitors.

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